Bicyclo[8.2.2]tetradeca-1(13),10-diene
Description
Properties
CAS No. |
89507-05-1 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
bicyclo[8.2.2]tetradeca-1(13),10-diene |
InChI |
InChI=1S/C14H22/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9,12H,1-8,10-11H2 |
InChI Key |
GFEATGVCWOUKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=CCC(=CC2)CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bicyclo[2.2.2]octadiene Derivatives
- Structure : Smaller bicyclic systems like bicyclo[2.2.2]octadiene exhibit higher ring strain due to shorter bridges.
- Reactivity : Palladium-catalyzed reactions with bicyclo[2.2.2]octadiene derivatives yield six-membered cyclic products (e.g., compounds 3b , 3c ) via homo-conjugation, whereas bicyclo[2.2.1]heptadiene derivatives form five-membered products .
- Comparison : The larger bicyclo[8.2.2] system likely exhibits reduced strain and distinct reactivity, favoring macrocyclic or polymer applications over small-molecule cyclization .
High-Energy Fuel Components
- Pentacyclo[8.2.1.1⁰.⁰]tetradeca-5,11-diene (heat of combustion: ~11 kcal/mL) and hexacyclo[7.2.1,1³⁷,1⁵¹³.0²⁸.0⁴⁶]tetradec-10-ene are dimerized bicycloheptadienes used as energy-dense fuels .
- Comparison : Bicyclo[8.2.2]tetradeca-1(13),10-diene may share volumetric energy density traits due to its fused rings, though its synthetic route (e.g., dimerization vs. direct synthesis) and stability under high-temperature conditions require further study.
Pharmaceutical and Biomedical Analogs
- Bicyclo[3.1.1]heptane (pinane skeleton) and bicyclo[3.2.1]octane are core structures in drug candidates, such as SGLT2 inhibitors (e.g., ZA201203486) and Cathepsin C inhibitors .
- Bicyclo[3.3.0]octane derivatives serve as orexin receptor antagonists .
- Comparison : The larger bicyclo[8.2.2] system may offer unique binding pockets for drug design but could face challenges in bioavailability due to increased hydrophobicity and molecular weight.
Natural Product Derivatives
- 6,9-Epoxybisabola-7(14),10-diene : A halogenated sesquiterpene with a bicyclo[4.3.0] framework, isolated from marine sources. Its dehalogenated analogs (e.g., compounds 3/4 ) retain anti-inflammatory and antimicrobial activity .
- Bergamotane-sesquiterpenes : Feature bicyclo[3.1.1]heptane moieties with γ-lactone or tetrahydrofuran substituents, demonstrating cytotoxic activity .
- Comparison : this compound lacks oxygenated functional groups found in natural bicyclic terpenes, limiting its direct biological relevance but highlighting synthetic versatility for functionalization.
Data Tables for Key Comparisons
Table 1. Structural and Thermodynamic Properties
Table 2. Reactivity and Functional Group Trends
| Compound | Key Reactivity | Functional Groups | Synthetic Utility |
|---|---|---|---|
| This compound | Potential for Diels-Alder reactions | Diene system | Polymer additives, macrocycles |
| 6,9-Epoxybisabola-7(14),10-diene | Halogenation/dehalogenation | Epoxy, chloro, bromo | Marine natural product synthesis |
| Bicyclo[3.3.0]octane | Orexin receptor antagonism | Amide, ether | CNS drug development |
Q & A
Q. How can researchers integrate primary data (e.g., crystallography, spectroscopy) with secondary literature in reviews?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
